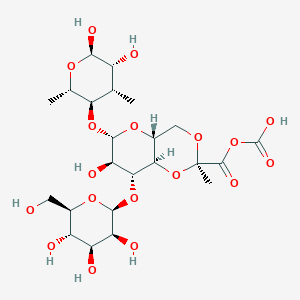
3,6-二碘哒嗪
描述
The compound 3,6-Diiodopyridazine is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The diiodo substitution at the 3 and 6 positions of the pyridazine ring suggests that this compound could be an intermediate in various synthetic routes for producing other pyridazine derivatives with potential applications, such as anticancer agents .
Synthesis Analysis
The synthesis of 3,6-Diiodopyridazine derivatives can be achieved through different synthetic routes. One approach involves the diiodination of 2,4,6-trifluoropyridine to yield a 3,5-diiodo derivative, which can further react to form various substituted pyridazines . Another method includes the transformation of 3,6-dichloropyridazine into 3-allylseleno-6-alkylthiopyridazines, which have shown promising anticancer activity . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloro or 3-amino-6-iodopyridazine .
Molecular Structure Analysis
The molecular structure of 3,6-Diiodopyridazine derivatives is characterized by the presence of iodine atoms at the 3 and 6 positions of the pyridazine ring. This substitution pattern can influence the electronic properties of the molecule and its reactivity in further chemical transformations. The structure of 3,4,5-triazidopyridine-2,6-dicarbonitrile, a related compound, has been characterized by X-ray analysis, indicating the potential for detailed structural analysis of similar compounds .
Chemical Reactions Analysis
3,6-Diiodopyridazine and its derivatives participate in various chemical reactions. For instance, the 3,5-diiodo derivative of trifluoropyridine can undergo reactions such as 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis . The synthesis of 3-allylseleno-6-alkylthiopyridazines from 3,6-dichloropyridazine also involves nucleophilic substitution reactions . Moreover, the solid-phase synthesis of aminopyridazines has been developed using resin-bound thiophenols as SNAR-labile linkers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-Diiodopyridazine derivatives are influenced by the presence of iodine atoms and other substituents on the pyridazine ring. These properties are crucial for the compound's reactivity and potential biological activity. For example, the antiproliferative activities of 3-allylseleno-6-alkylthiopyridazines against breast cancer cells suggest that the physical and chemical properties of these compounds contribute to their biological efficacy . The electrochemical properties of various 3-amino-, 3-aryloxy-, and alkoxy-6-arylpyridazines have also been explored, highlighting their potential as antitumor agents .
科学研究应用
抗癌应用
合成和抗癌活性:一项研究重点关注从 3-烯丙基硫代-6-氯哒嗪(包括 3,6-二碘哒嗪衍生物)合成 3-烯丙基硫代-6-(单或双取代)氨基哒嗪。这些化合物对各种癌细胞系表现出显着的抗增殖活性,表明其作为化疗剂的潜力 (Won 和 Park,2010)。
新型抗癌剂:另一项研究使用 3,6-二氯哒嗪作为前体合成了 3-烯丙基硒代-6-烷基硫代哒嗪。这些化合物,包括 3,6-二碘哒嗪的衍生物,对乳腺癌细胞表现出抗增殖活性,表明其作为新型抗癌剂的潜力 (Kim、Kim 和 Park,2014)。
合成和化学性质
钯催化的氨基羰基化:一项研究描述了 3,6-二碘哒嗪与各种胺(包括氨基酸酯)的钯催化的氨基羰基化。该过程以中等到高产率合成了 3,6-二酰胺,突出了功能化哒嗪衍生物的方法 (Szőke、Takács 和 Kollár,2016)。
二取代哒嗪的合成:关于合成新型 3,6-二取代哒嗪(包括 3,6-二碘哒嗪)的研究,为开发在包括药物在内的各个领域具有潜在应用的新化合物提供了见解 (Shin 等人,1999)。
其他应用
抗疟疾活性:一项关于 3,6-二苯基化咪唑哒嗪(与 3,6-二碘哒嗪相关)的研究表明,这些化合物具有有效的抗疟疾活性,并且是疟原虫磷脂酰肌醇-4-激酶和 cGMP 依赖性蛋白激酶的双重抑制剂。这突出了它们在治疗疟疾方面的潜力 (Cheuka 等人,2020)。
抗菌和抗真菌特性:已经合成并评估了各种哒嗪衍生物(包括与 3,6-二碘哒嗪相关的衍生物)的抗菌活性。一些对特定细菌和真菌表现出有希望的抑制活性,表明它们作为抗菌剂的潜力 (Deeb、El-Eraky 和 Mohamed,2015)。
安全和危害
属性
IUPAC Name |
3,6-diiodopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLHXKPPHRIJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290589 | |
| Record name | 3,6-diiodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodopyridazine | |
CAS RN |
20698-04-8 | |
| Record name | 20698-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-diiodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diiodopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,6-diiodopyridazine a valuable reagent in organic synthesis?
A: 3,6-Diiodopyridazine serves as a versatile precursor for creating diverse pyridazine derivatives. The presence of two iodine atoms allows for various modifications through metal-catalyzed cross-coupling reactions, enabling the introduction of different substituents at the 3 and 6 positions. [, ] This versatility makes it a valuable tool in medicinal chemistry and materials science for designing new compounds with tailored properties.
Q2: Can you provide an example of how 3,6-diiodopyridazine is used to synthesize more complex molecules?
A: One example is the synthesis of 3,6-disubstituted pyridazines, which are important structural motifs in various bioactive compounds. Researchers successfully synthesized a series of novel 3-halo-6-(4-substituted-phenoxy)pyridazines and 3,6-di-(4-substituted-phenoxy)pyridazines starting from 3,6-dichloropyridazine or 3,6-diiodopyridazine. [] They utilized palladium-catalyzed cross-coupling reactions to introduce different phenoxy groups at the desired positions, demonstrating the compound's utility in building diverse pyridazine-based structures.
Q3: Are there any alternative synthetic routes to access important pyridazine derivatives starting from 3,6-diiodopyridazine?
A: Yes, besides the traditional cross-coupling reactions, 3,6-diiodopyridazine can be utilized in radical reactions to access highly functionalized pyridazines. One study explored a novel approach involving the radicalic ethoxycarbonylation of 3-iodopyridazines, including 3,6-diiodopyridazine, to synthesize valuable tri- and tetrasubstituted pyridazines. [] This method provides an efficient way to introduce ester groups into the pyridazine core, expanding the scope of accessible derivatives.
Q4: Has 3,6-diiodopyridazine been used to investigate the properties of reactive intermediates?
A: Yes, researchers have employed 3,6-diiodopyridazine as a precursor to study the elusive 3,6-didehydropyridazine biradical, a heterocyclic analog of para benzyne. [] Through matrix isolation infrared spectroscopic studies and computational analysis, they aimed to characterize this highly reactive intermediate. Although the biradical was found to be unstable, these studies provided valuable insights into its reactivity and ring-opening mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















